4-(5-(4-fluorophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
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Overview
Description
The compound “4-(5-(4-fluorophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a tolyl group, a pyrazol group, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of several functional groups. The fluorophenyl and tolyl groups are aromatic rings, which contribute to the compound’s stability and reactivity . The pyrazol group is a heterocyclic ring containing two nitrogen atoms, which can participate in various chemical reactions .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been involved in various reactions. For example, protodeboronation using the less nucleophilic (3,5-bis(trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi has been used to prevent aryl addition to the lactam moiety .Scientific Research Applications
- ChemDiv1_007086 has shown promise as an anti-inflammatory agent. Researchers have investigated its effects on inflammatory pathways, including inhibition of pro-inflammatory cytokines and modulation of NF-κB signaling . Further studies explore its potential for managing chronic inflammatory conditions.
- In vitro studies suggest that ChemDiv1_007086 exhibits cytotoxic effects against cancer cells. Researchers have explored its impact on various cancer types, including breast, lung, and colon cancers . Mechanistic investigations focus on its interference with cell cycle progression and apoptosis pathways.
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by oxidative stress and neuroinflammationChemDiv1_007086 has been investigated for its neuroprotective properties, including its ability to scavenge free radicals and modulate neuronal survival pathways .
- The compound has demonstrated antimicrobial potential against both Gram-positive and Gram-negative bacteria. Researchers have explored its efficacy against drug-resistant strains, making it a candidate for novel antibiotic development .
- ChemDiv1_007086 has been studied in the context of metabolic disorders, such as diabetes and obesity. It may influence glucose homeostasis, lipid metabolism, and adipocyte differentiation . These findings open avenues for therapeutic interventions.
- Investigations into the cardiovascular effects of ChemDiv1_007086 reveal its potential to modulate blood pressure, endothelial function, and vascular inflammation. Researchers explore its impact on atherosclerosis and other cardiovascular diseases .
Anti-Inflammatory Activity
Anticancer Properties
Neuroprotective Effects
Antimicrobial Activity
Metabolic Disorders
Cardiovascular Health
Future Directions
properties
IUPAC Name |
4-[3-(4-fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-13-2-4-14(5-3-13)17-12-18(15-6-8-16(21)9-7-15)23(22-17)19(24)10-11-20(25)26/h2-9,18H,10-12H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPVJIZYGXQTGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(4-fluorophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid |
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